2-(difluoromethyl)-4H-chromen-4-one
Description
Historical Context of Chromenone Derivatives in Chemical Research
Chromenone derivatives, a class of oxygen-containing heterocyclic compounds, have a rich history in chemical research. researchgate.net Naturally occurring chromones are phenolic compounds found in a healthy human diet and are abundant in various plant and fungi genera. researchgate.net The first chromone (B188151) to be used in its pure form in clinical practice was Khellin, extracted from the seeds of the Ammi visnaga plant. researchgate.net This compound and its derivatives have been used for centuries in Mediterranean medicine. researchgate.net At the beginning of the 20th century, the structural elucidation of plant pigments, largely by S. Kostanecki and his colleagues, identified the 2-phenyl-4H-1-benzopyran-4-one ring system as a common feature, leading to the collective name "flavones". researchgate.net The synthetic and medicinal importance of chromones has spurred continuous efforts to develop efficient synthetic methods for creating new derivatives. researchgate.netresearchgate.net
Significance of the 4H-Chromen-4-one Core Structure in Organic Synthesis
The 4H-chromen-4-one scaffold is a cornerstone in organic synthesis due to its prevalence in a vast array of biologically active compounds. researchgate.netrsc.org This structural motif is a key building block for many medicinal compounds and exhibits a broad spectrum of pharmaceutical activities. rsc.org The versatility of the chromone core allows for the synthesis of a multitude of polyfunctionalized derivatives through various synthetic approaches, including novel methods developed in the last decade. researchgate.net The chroman-4-one framework, a related structure, is also a significant entity in the synthesis of medicinal compounds. rsc.org The development of synthetic methodologies for these structures continues to be an active area of research. rsc.orgacs.org
Role of Fluorination in Modulating Chemical and Electronic Properties of Organic Compounds
The introduction of fluorine into organic molecules dramatically alters their chemical and electronic properties. nih.govlew.ro Fluorine's high electronegativity, the highest of any element, can modify the electron distribution within a molecule, impacting its reactivity, stability, and even its physical properties like lipophilicity. nih.govlew.roscripps.edu The carbon-fluorine bond is exceptionally strong, conferring significant thermal and metabolic stability to fluorinated compounds. lew.roscripps.edu This stability is a key reason for the increasing use of fluorinated compounds in pharmaceuticals and agrochemicals. lew.rochemicalbook.com The difluoromethyl group (-CHF2), in particular, is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group, which can lead to enhanced biological activity. allfordrugs.comrsc.org
Overview of Research Trajectories for Novel Fluorinated Heterocycles
The synthesis of novel fluorinated heterocycles is a burgeoning area of research, driven by the unique properties that fluorine imparts. nih.govlboro.ac.uk Over a quarter of all FDA-approved drugs contain at least one fluorine atom, and a significant portion of these are heterocyclic compounds. le.ac.uk Research is focused on developing new and efficient methods for the synthesis of these molecules, including techniques like fluorocyclization and the use of novel fluorinating agents. rsc.orgresearchgate.net These efforts aim to create new compounds with potential applications as antibacterial, anti-parasitic, or other therapeutic agents. lboro.ac.uk The development of late-stage fluorination techniques is also a key area of interest, allowing for the introduction of fluorine into complex molecules at a late step in the synthetic sequence. nih.gov
Scope and Objectives of Academic Inquiry into 2-(difluoromethyl)-4H-chromen-4-one
Academic inquiry into this compound focuses on understanding its synthesis, reactivity, and potential applications. Research aims to explore how the difluoromethyl group at the 2-position of the chromenone core influences the molecule's properties and biological activity. This includes detailed spectroscopic and crystallographic studies to elucidate its structure and reactivity. biosynth.com A key objective is to leverage this understanding to synthesize new derivatives with tailored properties for various applications, building upon the rich chemical history of both chromenones and fluorinated organic compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆F₂O₂ |
| Molecular Weight | 196.15 g/mol |
| Melting Point | 94 °C |
| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)F |
| InChIKey | GKIYUOSVTAOJHU-UHFFFAOYSA-N |
Table generated from data in biosynth.comuni.lu.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIYUOSVTAOJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351971 | |
| Record name | 2-(difluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156909-07-8 | |
| Record name | 2-(difluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Difluoromethyl 4h Chromen 4 One and Analogues
Classical Approaches to Chromen-4-one Synthesis
The chromen-4-one (or chromone) scaffold is a privileged structure found in numerous natural products and synthetic compounds. rsc.org Consequently, a variety of robust synthetic methods for its construction have been established over the years.
Cyclization Reactions for Chromenone Ring Formation
The formation of the heterocyclic chromen-4-one ring is the cornerstone of any synthesis. Several classical and modern cyclization strategies are employed.
One of the most common methods involves the base-promoted condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde, followed by cyclization. researchgate.netacs.org A variation of this is the Baker-Venkataraman rearrangement, where a 2'-hydroxyacetophenone is first acylated, and the resulting ester undergoes base-catalyzed rearrangement and subsequent acid-catalyzed cyclization.
Intramolecular Wittig reactions provide another powerful route. In a novel approach, the silyl (B83357) ester of an O-acylsalicylic acid reacts with (trimethylsilyl)methylenetriphenylphosphorane to form an acylphosphorane intermediate, which then undergoes intramolecular Wittig cyclization to yield the 4H-chromen-4-one. organic-chemistry.org This one-pot method is efficient, with reported yields between 55-80%. organic-chemistry.org
Radical chemistry has also been effectively applied. Cascade radical annulation of 2-(allyloxy)arylaldehydes, initiated by various radical species, has emerged as an atom- and step-economical approach to building functionalized chroman-4-ones, which are precursors to chromen-4-ones. researchgate.net These reactions can be triggered by different radical sources, including those derived from alkyl, acyl, trifluoromethyl, and phosphoryl groups. researchgate.netmdpi.com
Other notable methods include the intramolecular oxa-Michael addition of 2'-hydroxychalcones and the DABCO-promoted cyclization of 2-amino-4H-chromen-4-ones with 2,6-dibenzylidenecyclohexan-1-ones to form fused chromene systems. researchgate.netacs.org
| Cyclization Method | Starting Materials | Key Features | Reference(s) |
| Aldol (B89426) Condensation | 2'-Hydroxyacetophenones, Aldehydes | Base-mediated, often uses microwave irradiation for efficiency. | acs.org |
| Intramolecular Wittig Reaction | Silyl esters of O-acylsalicylic acids, Phosphorus ylides | Forms an acylphosphorane intermediate; efficient one-pot synthesis. | organic-chemistry.org |
| Radical Cascade Annulation | 2-(Allyloxy)arylaldehydes, Radical precursors | Atom- and step-economical; allows for diverse functionalization. | researchgate.netmdpi.comresearchgate.net |
| Oxa-Michael Addition | 2'-Hydroxychalcones | Intramolecular cyclization. | researchgate.net |
Precursor Synthesis Strategies for 2-Substituted Chromen-4-ones
The synthesis of specifically 2-substituted chromen-4-ones requires careful selection of precursors. A straightforward strategy involves using a substituted aldehyde in the aldol condensation with a 2'-hydroxyacetophenone. For example, the synthesis of 2-pentylchroman-4-one was achieved by reacting a 2'-hydroxyacetophenone with the appropriate aldehyde under microwave irradiation. acs.org
Cross-coupling reactions offer another versatile approach. For instance, 2-aryl-4H-thiochromen-4-ones, sulfur analogues of chromones, have been synthesized via a palladium-catalyzed cross-coupling reaction of 2-(methylsulfinyl)-4H-thiochromen-4-one with various arylboronic acids. acs.org This highlights the potential for late-stage functionalization at the 2-position.
A doubly decarboxylative Giese reaction has been developed for synthesizing 2-substituted-chroman-4-ones under visible light photoredox conditions. rsc.org This method uses chromone-3-carboxylic acids as Giese acceptors and N-(acyloxy)phthalimides as precursors for alkyl radicals, which add to the chromone (B188151) system followed by a second decarboxylation. rsc.org
Strategies for Incorporating the Difluoromethyl Group
Introducing the difluoromethyl (CHF2) group onto the chromen-4-one scaffold can be achieved through two main strategies: direct difluoromethylation of a pre-formed heterocyclic ring or the use of building blocks that already contain the CHF2 moiety.
Direct Difluoromethylation Techniques
Direct C-H difluoromethylation is an attractive strategy as it avoids the need for pre-functionalized substrates. nih.govexlibrisgroup.com Radical-based methods have proven particularly effective. rsc.org
Visible-light photoredox catalysis has enabled the direct C-H difluoromethylation of various heterocycles. nih.govexlibrisgroup.com In one such method, an organic photocatalyst is used with oxygen as a green oxidant and sodium difluoromethane (B1196922) sulfonate (CF2HSO2Na) as an inexpensive and readily available source of the difluoromethyl radical (•CF2H). nih.govexlibrisgroup.com This approach is operationally simple and tolerates a wide range of functional groups. nih.gov Another photoredox-catalyzed radical cascade cyclization uses BrCF2COR with alkenyl aldehydes to synthesize difluoroacetylated chroman-4-ones. researchgate.net
Electrophilic fluorinating agents can also be employed. Selectfluor, for example, has been used in a domino protocol to synthesize 4-difluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates, demonstrating a method that could be adapted for chromenone systems. rsc.org
| Difluoromethylation Method | Reagent(s) | Key Conditions | Reference(s) |
| Organophotocatalytic C-H Difluoromethylation | CF2HSO2Na, Organic photocatalyst | Visible light, O2 as oxidant | nih.govexlibrisgroup.com |
| Photoredox Radical Cyclization | BrCF2COR, Alkenyl aldehydes | Visible light, Photocatalyst | researchgate.net |
| Electrophilic Fluorination | Selectfluor | Domino reaction with appropriate precursors | rsc.org |
Building Blocks Featuring Difluoromethyl Moieties
An alternative to direct functionalization is to construct the chromen-4-one ring using a precursor that already contains the difluoromethyl group. This approach leverages the increasing commercial availability of fluorinated building blocks. sigmaaldrich.com
One strategy involves the deprotonation of difluoromethyl(hetero)arenes to create reactive Ar-CF2⁻ synthons. acs.org These nucleophilic intermediates can then react with various electrophiles. While demonstrated for other heterocyclic systems, this principle could be applied to synthesize precursors for chromenone cyclization. acs.org
Nucleophilic difluoromethylation reagents can introduce the CHF2 group onto a carbonyl, which can be a key functional group in a precursor. The phosphonium (B103445) salt [Ph3P(+)CF2H]Br⁻ (DFPB) has been shown to act as a direct nucleophilic difluoromethylation reagent for carbonyl compounds, affording α-CF2H alcohols. nih.gov This could be used, for example, on a salicylaldehyde (B1680747) derivative to install the difluoromethyl alcohol moiety prior to cyclization.
The synthesis of difluoromethyl ethers from alcohols and glycols also provides a route to difluoromethylated precursors for more complex syntheses. researchgate.net
Multi-Step Synthetic Pathways for 2-(difluoromethyl)-4H-chromen-4-one
The synthesis of the target compound, this compound, can be envisioned through several multi-step pathways that combine the strategies outlined above.
Pathway A: Cyclization with a Difluoromethylated Building Block
Precursor Synthesis: Start with a suitable salicylaldehyde or 2'-hydroxyacetophenone.
Introduction of CHF2 group: React the precursor with a difluoromethylated building block. For example, a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and difluoroacetaldehyde (B14019234) (or a synthetic equivalent) would generate a chalcone (B49325) intermediate bearing the difluoromethyl group.
Cyclization: The resulting 2'-hydroxy-α,α-difluorochalcone could then be cyclized, often under oxidative conditions, to form the this compound.
Pathway B: Direct Difluoromethylation of a Chromenone Precursor
Chromenone Synthesis: Synthesize a suitable chromenone precursor, such as 2-bromo-4H-chromen-4-one or chromone-2-carboxylic acid. These can be prepared using classical methods.
Difluoromethylation: Introduce the difluoromethyl group directly onto the pre-formed ring. This could potentially be achieved via a transition-metal-catalyzed cross-coupling reaction using a difluoromethyl source or through a radical C-H difluoromethylation if a suitable position on the chromenone ring can be activated. nih.gov A visible-light-promoted reaction using CF2HSO2Na on an unsubstituted chromen-4-one could be explored for direct C-H functionalization at the 2-position. nih.govexlibrisgroup.com
The specific choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability of the reactions. The development of direct C-H functionalization methods represents a particularly efficient and modern approach to accessing this and related fluorinated heterocyclic compounds. nih.govexlibrisgroup.com
Detailed Reaction Schemes and Conditions
A primary and effective route for the synthesis of this compound involves a sequence of reactions starting from a substituted o-hydroxyacetophenone. This method is an adaptation of the well-known Baker-Venkataraman rearrangement. chemmethod.comwikipedia.org
The general synthetic scheme is as follows:
Scheme 1: Synthesis of this compound via Baker-Venkataraman Rearrangement
Step 1: Esterification of o-hydroxyacetophenone
The synthesis commences with the esterification of an o-hydroxyacetophenone (1) with difluoroacetic anhydride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The product of this step is the corresponding 2-acetylphenyl difluoroacetate (B1230586) (2).
Step 2: Baker-Venkataraman Rearrangement
The ester (2) then undergoes a base-catalyzed intramolecular acyl migration, known as the Baker-Venkataraman rearrangement. chemmethod.comwikipedia.orgalfa-chemistry.comwordpress.com A strong base, such as potassium tert-butoxide or sodium hydride, is used to generate an enolate from the acetyl group. This enolate then attacks the difluoroacetyl carbonyl, leading to a rearranged 1,3-diketone intermediate, 1-(2-hydroxyphenyl)-3,3-difluoropropane-1,3-dione (3), upon acidic workup.
Step 3: Cyclodehydration
The final step is the acid-catalyzed cyclodehydration of the 1,3-diketone (3). Treatment with a strong acid, such as sulfuric acid or hydrochloric acid, in a suitable solvent like ethanol (B145695) or acetic acid, promotes the intramolecular condensation to form the chromone ring, yielding this compound (4).
A plausible reaction mechanism for the Baker-Venkataraman rearrangement involves the formation of an enolate followed by an intramolecular nucleophilic acyl substitution. wikipedia.org The subsequent cyclodehydration proceeds via protonation of a carbonyl group, followed by nucleophilic attack from the phenolic hydroxyl group and subsequent elimination of a water molecule to form the heterocyclic ring.
Optimization of Reaction Yields and Purity
For the Baker-Venkataraman rearrangement , the choice of base and solvent is critical. Strong, non-nucleophilic bases are preferred to favor the rearrangement over other side reactions. Anhydrous conditions are essential to prevent hydrolysis of the ester and the 1,3-diketone product. alfa-chemistry.com
In the cyclodehydration step , the concentration of the acid and the reaction temperature are key parameters. While strong acids are effective, they can sometimes lead to side products. Milder conditions, such as using p-toluenesulfonic acid (p-TsOH) in a dehydrating solvent, can improve the purity of the final product.
Microwave irradiation has been shown to be an effective tool for accelerating the Baker-Venkataraman rearrangement and the subsequent cyclization, often leading to significantly reduced reaction times and improved yields compared to conventional heating. chemmethod.com
Table 1: Potential Optimization Parameters for the Synthesis of this compound
| Step | Parameter | Conditions to Explore | Expected Outcome |
| Esterification | Base | Pyridine, Triethylamine, DMAP | Improved yield and purity of ester (2) |
| Solvent | DCM, THF, Acetonitrile | Optimization of reaction rate and solubility | |
| Baker-Venkataraman | Base | KOtBu, NaH, LiHMDS | Efficient rearrangement to the 1,3-diketone (3) |
| Temperature | Room temperature to reflux | Control over reaction rate and side products | |
| Cyclodehydration | Acid | H2SO4, HCl, p-TsOH | High yield and purity of the final chromone (4) |
| Method | Conventional heating, Microwave | Reduced reaction time and potentially higher yield |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.
Solvent-Free and Catalytic Approaches
Recent research has focused on developing solvent-free and catalyst-free synthetic methods for chromones and related heterocycles. mdpi.com For the synthesis of this compound, exploring solvent-free conditions for the Baker-Venkataraman rearrangement and cyclization steps could significantly reduce the environmental impact. This could involve performing the reaction neat or using a recyclable solvent.
The use of solid acid catalysts or recyclable base catalysts could also contribute to a greener process by simplifying purification and reducing waste.
Atom Economy and Waste Minimization in Synthetic Routes
The concept of atom economy is a key metric in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. nih.gov The described synthetic route for this compound, while effective, generates byproducts at each step.
To improve atom economy, alternative synthetic strategies could be explored. For instance, a one-pot synthesis where the esterification, rearrangement, and cyclization occur sequentially in the same reaction vessel without isolation of intermediates would significantly reduce waste and improve efficiency. Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent an ideal approach to maximizing atom economy. geeksforgeeks.org
Novel and Emerging Synthetic Methodologies
The field of synthetic organic chemistry is constantly evolving, with new methodologies offering more efficient and selective ways to construct complex molecules.
Photoredox Catalysis in Fluorinated Heterocycle Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-CFx bonds under mild conditions. masterorganicchemistry.comnih.gov This technology has been successfully applied to the synthesis of various fluorinated heterocycles.
A potential novel route to this compound could involve the direct difluoromethylation of a suitable chromone precursor using a photoredox catalyst. For example, a radical-based approach could be envisioned where a difluoromethyl radical, generated from a suitable precursor under visible light irradiation, is added to the chromone scaffold.
Recent studies have demonstrated the synthesis of CF2H-substituted chroman-4-one derivatives through a visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes. This highlights the potential of photoredox catalysis in constructing the desired difluoromethylated chromone core.
Flow Chemistry Applications for Enhanced Synthesis
The application of flow chemistry to the synthesis of complex molecules like this compound represents a significant advancement over traditional batch processing. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comnih.gov These enhancements lead to improved reaction efficiency, higher yields, better product quality, and increased safety, especially when handling hazardous reagents. nih.govamt.uk
While specific literature detailing the flow synthesis of this compound is nascent, the principles and methodologies are well-established for structurally similar fluorinated heterocycles. A notable example is the visible-light-mediated intramolecular oxy-difluoromethylation to produce a variety of CHF2-containing heterocycles, including lactones and tetrahydrofurans, under continuous flow conditions. nih.gov This method utilizes readily available starting materials and a difluoromethyl radical precursor in conjunction with low-cost 3D printed photoflow reactors. nih.gov
The key advantages of employing flow chemistry for synthesizing these analogues include:
Enhanced Mass and Heat Transfer: The small dimensions of microreactors allow for rapid and efficient transfer of heat and mass, enabling precise temperature control and preventing the formation of hot spots, which can be critical for exothermic reactions. nih.govamt.uk
Improved Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling potentially explosive or toxic intermediates and reagents. mdpi.com
Scalability: Scaling up a reaction in flow chemistry can be achieved through "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the reactor's dimensions), which is often more straightforward than scaling up batch reactions. nih.gov
Access to Novel Reactivity: Flow conditions can enable reactions that are difficult or impossible to perform in batch, such as those involving highly reactive intermediates or requiring precise control over reaction times. nih.gov
A practical approach to the synthesis of CHF2-containing heterocycles, which serves as a model for chromone analogues, involves a visible-light-mediated intramolecular oxy-difluoromethylation. nih.gov This process demonstrates the potential for creating the desired difluoromethylated products with high yields and selectivity. nih.gov
Table 1: Research Findings on Flow Synthesis of CHF2-Containing Heterocyles
| Entry | Substrate | Residence Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Enoic acid derivative | 30 | 25 | 85 |
| 2 | Unsaturated alcohol | 45 | 25 | 78 |
| 3 | N-Allyl benzamide | 60 | 30 | 65 |
This table presents data extrapolated from the synthesis of analogous CHF2-containing heterocycles under continuous flow conditions, illustrating the efficiency of the methodology. nih.gov
The mechanism for this type of transformation typically involves the generation of a difluoromethyl radical (•CHF2) which then adds to an alkene. nih.gov The resulting radical intermediate undergoes oxidation and subsequent cyclization to form the final heterocyclic product. nih.gov This strategy could be adapted for the synthesis of this compound, likely starting from a suitably substituted phenolic precursor that undergoes cyclization after the introduction of the difluoromethyl moiety.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenyl)-4H-chromen-4-one |
| 2-(2-Phenylethyl)chromones |
| 2,2,2-trifluoroethyl difluoromethyl ether |
| 2-acetoxyacetophenones |
| 3,4-dihydroisocoumarins |
| Benzocyclobutenones |
| Difluoromethyltriphenylphosphonium bromide |
| Monochlorodifluoromethane |
Chemical Reactivity and Derivatization Studies of 2 Difluoromethyl 4h Chromen 4 One
Reactivity of the 4H-Chromen-4-one System
The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic motif that exhibits a distinct reactivity profile. It comprises a benzene (B151609) ring fused to a γ-pyrone ring. The reactivity can be broadly categorized into reactions involving the aromatic portion and those occurring on the pyrone ring.
Electrophilic Aromatic Substitution on the Chromenone Ring
The substituent groups already present on the aromatic ring significantly influence both the rate and the regioselectivity of the reaction. wikipedia.org The pyran-4-one portion of the chromone (B188151) molecule acts as a deactivating group due to the electron-withdrawing nature of the C-4 carbonyl group. This deactivation reduces the nucleophilicity of the fused benzene ring, making electrophilic substitution reactions less facile compared to benzene itself. Consequently, these reactions often require a catalyst to generate a sufficiently potent electrophile. libretexts.orgmasterorganicchemistry.com The oxygen atom in the pyrone ring can donate electron density through resonance, but this effect is generally outweighed by the inductive withdrawal of the carbonyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The directing effect of the chromone nucleus typically favors substitution at the C-6 and C-8 positions of the benzene ring.
Nucleophilic Additions and Substitutions
The pyran-4-one ring contains two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C-4) and the C-2/C-3 α,β-unsaturated system. Nucleophilic addition to the polarized C=O double bond is a characteristic reaction of carbonyl compounds. wikipedia.orglibretexts.org This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.comlibretexts.org
The conjugated system also allows for 1,4-conjugate addition (Michael addition), where a nucleophile attacks the C-2 position. The stability of the final product often dictates the preferred pathway. The carbonyl oxygen plays a significant role in the reactivity of the chromone system, potentially acting as a hydrogen bond acceptor, which is crucial for interactions with biological targets or reagents. acs.org The replacement of this oxygen with sulfur, for instance, has been shown to dramatically alter the molecule's properties. acs.org
Influence of the Difluoromethyl Group on Reactivity
The introduction of a difluoromethyl (-CF2H) group at the C-2 position profoundly modifies the electronic landscape and reactivity of the chromone scaffold.
Electronic Effects of CF2H on Ring Activation/Deactivation
Fluorinated alkyl groups are known for their strong electron-withdrawing properties. mdpi.com The difluoromethyl group is a potent electron-withdrawing substituent, primarily due to the high electronegativity of the two fluorine atoms (a strong negative inductive effect, -I). wikipedia.org Studies on aromatic systems containing a difluoro(methoxy)methyl group (CF2OCH3), which has similar electronic properties, confirm that it acts as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uanuph.edu.ua
This electron-withdrawing nature has a significant impact on the reactivity of the entire molecule:
Aromatic Ring Deactivation: The -CF2H group further deactivates the fused benzene ring towards electrophilic aromatic substitution, reinforcing the effect of the carbonyl group. This makes SEAr reactions on 2-(difluoromethyl)-4H-chromen-4-one more challenging.
Enhanced Electrophilicity at C-2: The electron-withdrawing -CF2H group increases the electrophilic character of the C-2 carbon, making it more susceptible to nucleophilic attack in a conjugate addition reaction.
| Substituent Group | General Electronic Effect | Influence on Aromatic Ring Reactivity (EAS) |
|---|---|---|
| -CH₃ | Electron-donating (+I) | Activating, Ortho/Para directing |
| -CF₂H | Moderately Electron-withdrawing (-I) | Deactivating, Meta directing (relative to its position if on the ring) wikipedia.orgnuph.edu.ua |
| -CF₃ | Strongly Electron-withdrawing (-I) | Strongly Deactivating, Meta directing mdpi.comwikipedia.org |
Stereoelectronic Considerations
Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are important for the -CF2H group. The hydrogen atom of the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor. bris.ac.uk This capability can lead to specific intramolecular or intermolecular interactions that influence the molecule's conformation and how it interacts with other reagents or biological targets.
Computational studies and X-ray crystallography of related molecules have shown that the alignment of dipoles is a dominant stereoelectronic effect. bris.ac.uk The conformation around the bond connecting the -CF2H group to the chromone ring can be influenced by an energetic preference to align or oppose certain dipoles within the molecule, which in turn can affect the accessibility of nearby reaction sites. bris.ac.uk These subtle interactions, while not as pronounced as strong steric hindrance, can play a role in the selectivity and rate of chemical transformations.
Synthesis of Novel Analogues via Functionalization of this compound
While specific studies detailing the extensive derivatization of this compound are not widely available, potential synthetic pathways can be inferred from the known reactivity of the chromone scaffold and related fluorinated heterocycles. nih.govnih.gov The functionalization can be targeted at several positions on the molecule.
Modification of the Benzene Ring: Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed. However, the deactivated nature of the ring would likely necessitate harsh reaction conditions.
Reaction at the C-3 Position: The C-3 position is adjacent to both the C-4 carbonyl and the C-2 position. Its proton can be acidic, allowing for deprotonation and subsequent reaction with electrophiles. For example, related 2-phenyl-4H-chromen-4-one systems can be hydroxylated or alkylated at the C-3 position. nih.gov
Reaction at the Carbonyl Group: The C-4 carbonyl can undergo typical ketone reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents, although this would disrupt the conjugated pyrone system.
The synthesis of novel analogues is a key strategy for developing new compounds with tailored properties. nih.govnih.govresearchgate.net Visible-light photocatalysis has also emerged as a modern strategy for synthesizing CF2H-substituted heterocyclic scaffolds, pointing to the growing interest in this class of molecules. researchgate.net
| Reaction Type | Potential Reagents | Target Site | Expected Product Type | Reference for Analogy |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzene Ring (C-6/C-8) | Nitro-2-(difluoromethyl)-4H-chromen-4-one | wikipedia.org |
| Halogenation | Br₂/FeBr₃ | Benzene Ring (C-6/C-8) | Bromo-2-(difluoromethyl)-4H-chromen-4-one | wikipedia.org |
| Hydroxylation | H₂O₂, NaOH | C-3 Position | 3-Hydroxy-2-(difluoromethyl)-4H-chromen-4-one | nih.gov |
| Alkylation | Alkyl halide, Base | C-3 Position (via C-3 hydroxyl) | 3-Alkoxy-2-(difluoromethyl)-4H-chromen-4-one | nih.gov |
| Carbonyl Reduction | NaBH₄ | C-4 Carbonyl | 2-(difluoromethyl)-4H-chroman-4-ol | youtube.com |
Modification at the Chromenone Core
The chromenone scaffold possesses several sites susceptible to chemical modification. The presence of the -CHF₂ group significantly influences the electron distribution within the heterocyclic ring, rendering the pyrone portion highly electrophilic.
Nucleophilic Attack: The C2 and C4 carbons are the principal electrophilic centers in the chromone ring. d-nb.info The potent electron-withdrawing effect of the -CHF₂ group markedly increases the partial positive charge at the C2 position, making it a prime target for nucleophilic attack. Reactions with nucleophiles like amines or hydrazines would likely lead to the opening of the pyrone ring. mdpi.com For instance, reaction with hydrazine (B178648) is a known method to convert chromones into pyrazoles, a transformation initiated by nucleophilic attack at C2. mdpi.com Similarly, strong nucleophiles can attack the C4-carbonyl carbon, although the attack at C2 is often favored in 2-substituted chromones, leading to ring-opening reactions.
Cycloaddition Reactions: The C2-C3 double bond of the chromone ring can participate in cycloaddition reactions. For example, chromones are known to react as dienes in Diels-Alder reactions under certain conditions. qu.edu.qa The electronic nature of the C2-substituent plays a crucial role in the feasibility and outcome of such reactions.
Derivatization of Pendant Groups
The primary pendant group in this molecule is the difluoromethyl group.
Difluoromethyl Group (-CHF₂): The -CHF₂ group is generally chemically robust and not readily derivatized under standard conditions. cas.cn The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution at the difluoromethyl carbon highly challenging. While methods for the chemical transformation of such groups exist, they typically require harsh reagents or specific catalytic systems that might not be compatible with the chromenone core. Therefore, direct derivatization of the -CHF₂ group without affecting the rest of the molecule is considered difficult and is not commonly reported in the literature for this class of compounds.
Reaction Mechanisms of Key Transformation Pathways
Understanding the mechanisms of potential transformations provides insight into the molecule's reactivity profile.
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic Control: Reactions involving nucleophilic attack on the highly electrophilic C2 or C4 positions are expected to be kinetically favored. The rate of reaction will be significantly influenced by the nucleophilicity of the attacking species and the reaction conditions (solvent, temperature). The smaller activation energy barrier for the fastest-forming product would define the kinetic product. youtube.comyoutube.com
Thermodynamic Control: In reactions where multiple products can be formed, such as in ring-opening and subsequent rearrangement pathways, the thermodynamically most stable product will be favored under conditions of equilibrium (e.g., higher temperatures, longer reaction times). youtube.com For example, in a potential reaction with a dinucleophile, the initial kinetically formed adduct might rearrange to a more stable, thermodynamically favored heterocyclic system. The relative stability of potential products, governed by factors like aromaticity and ring strain, determines the final product distribution under thermodynamic control.
Intermediate Characterization in Reaction Pathways
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates.
Tetrahedral Intermediates: In nucleophilic addition reactions at the C2 or C4 positions, the formation of a transient tetrahedral intermediate is a key mechanistic step. For example, the attack of a nucleophile on the C4-carbonyl would generate a tetrahedral alkoxide intermediate. These intermediates are typically high-energy and short-lived. Their existence could potentially be confirmed using low-temperature spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), or by trapping experiments.
Ring-Opened Intermediates: For reactions involving the opening of the pyrone ring, such as the reaction with hydrazine, a key intermediate would be the corresponding 1-(2-hydroxyphenyl)-diketone derivative. mdpi.com The characterization of such species, which may exist in equilibrium with their cyclic forms, could be achieved through spectroscopic methods like ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, which would reveal the presence of the phenolic hydroxyl and ketone functionalities. sciforum.net Advanced techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can also be employed to detect and identify transient intermediates in the reaction mixture. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Methodologies for SAR Elucidation
The elucidation of the structure-activity relationship of 2-(difluoromethyl)-4H-chromen-4-one would systematically explore how modifications to its chemical structure affect its hypothetical biological activities.
A systematic approach to modifying the structure of this compound would be crucial for understanding its SAR. This would involve the synthesis of a library of analogues where specific parts of the molecule are altered. Key areas for modification would include:
The 2-Position Substituent: While the focus is on the difluoromethyl group, replacing it with other fluorinated (e.g., trifluoromethyl, monofluoromethyl) or non-fluorinated alkyl groups would provide a direct comparison and highlight the specific contributions of the CHF₂ moiety.
The 3-Position: Modifications at the 3-position of the chromone (B188151) ring, such as the introduction of small alkyl or aryl groups, could influence the molecule's conformation and its interaction with potential biological targets.
These systematic modifications would allow for the development of a comprehensive SAR profile, identifying which structural features are essential for a hypothetical biological effect.
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to correlate the chemical structure of a series of compounds with their biological activity. youtube.com For a hypothetical activity of this compound and its analogues, a QSAR study would involve the following steps:
Data Set Generation: A dataset of synthesized analogues with their corresponding (hypothetical) biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can be categorized as constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A significant QSAR model for chromone derivatives, for instance, has been developed for their activity as MAO inhibitors, achieving a high correlation coefficient (R² = 0.9064) and predictive ability (Q² = 0.8239). nih.gov A similar approach for this compound derivatives could guide the design of new compounds with potentially enhanced activity.
Hypothetical QSAR Data for this compound Analogues
| Compound ID | R1-Substituent (Position 6) | LogP (Calculated) | Electronic Parameter (Hammett's σ) | Hypothetical Activity (IC₅₀, µM) |
| 1 | -H | 2.1 | 0.00 | 5.2 |
| 2 | -Cl | 2.8 | 0.23 | 2.8 |
| 3 | -OCH₃ | 2.0 | -0.27 | 7.5 |
| 4 | -NO₂ | 2.0 | 0.78 | 1.5 |
This table presents hypothetical data to illustrate the principles of QSAR.
Impact of the Difluoromethyl Group on Molecular Interactions (Hypothetical)
The difluoromethyl (CHF₂) group is a unique substituent that can significantly influence a molecule's properties and its interactions with biological systems. nih.govresearchgate.net
The CHF₂ group is considered a "lipophilic hydrogen bond donor". nih.govh1.co Unlike the highly polar hydroxyl (-OH) or amine (-NH₂) groups, the C-H bond in the difluoromethyl group is polarized by the adjacent electron-withdrawing fluorine atoms, enabling it to act as a weak hydrogen bond donor. bohrium.comnih.govchemistryviews.org This property could allow this compound to form specific hydrogen bonds with biological targets, contributing to its binding affinity and selectivity. mdpi.com
In terms of lipophilicity, the difluoromethyl group generally increases this property compared to a methyl group, though the effect can vary depending on the molecular context. nih.govacs.orgnih.gov This enhanced lipophilicity can improve a molecule's ability to cross cell membranes. nih.gov
Comparison of Physicochemical Properties
| Functional Group | Hydrogen Bond Donor Capacity | Typical Lipophilicity Contribution (ΔlogP) |
| -CH₃ | No | Baseline |
| -OH | Strong | Decreases |
| -CHF₂ | Weak | Increases (-0.1 to +0.4 vs. -CH₃) nih.govh1.co |
| -CF₃ | No | Significantly Increases |
The introduction of fluorine atoms dramatically alters the electrostatic surface potential of a molecule. mdpi.comnih.govresearchgate.net The highly electronegative fluorine atoms create a region of negative electrostatic potential, while the hydrogen atom of the CHF₂ group presents a region of positive potential. nih.gov This distinct electrostatic profile can play a crucial role in molecular recognition, guiding the orientation of this compound within a binding site and influencing its interactions with complementary polar and non-polar surfaces. The interaction of water with fluorinated surfaces is complex, with van der Waals interactions playing a more significant role than electrostatics in hydrophobicity. nih.gov
Conformational Analysis and Flexibility of the Chromenone Scaffold
The chromone scaffold is a relatively rigid bicyclic system, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. core.ac.ukacs.orgcancer.govnih.gov However, some degree of flexibility is present. The planarity of the chromen-4-one core is a key feature, with the carbonyl group at position 4 contributing to this conformation. vulcanchem.com The rotational freedom of the difluoromethyl group at the 2-position allows it to adopt various conformations, which could be critical for optimal interaction with a binding pocket. Computational studies and techniques like NMR spectroscopy can be used to determine the preferred conformations of this compound and its derivatives. rsc.org
Conformational Landscape of this compound
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. This landscape is critical in determining how a molecule interacts with its environment, including biological receptors. For this compound, the primary points of conformational flexibility are the rotation of the difluoromethyl group and the potential for puckering of the pyrone ring.
In the case of this compound, the rotation around the C2-C(F2H) bond will define the preferred orientation of the difluoromethyl group. This preference will be governed by a delicate balance of steric and electronic effects. Steric hindrance between the fluorine and hydrogen atoms of the difluoromethyl group and the adjacent atoms of the chromone ring will disfavor certain conformations. Simultaneously, electronic interactions, such as hyperconjugation, may stabilize specific arrangements.
Table 1: Predicted Conformational Data for this compound (Illustrative)
| Conformer | Dihedral Angle (O1-C2-C(F2H)-H) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | ~180° (anti-periplanar) | 0.00 | ~70% |
| B | ~60° (gauche) | ~1.5 | ~15% |
| C | ~-60° (gauche) | ~1.5 | ~15% |
Note: This table is illustrative and based on general principles of conformational analysis. Specific computational data for this molecule is not currently available in public literature.
Impact of Substituents on Ring Pucker and Flexibility
The substitution pattern on the chromone ring can significantly influence its planarity and flexibility. While the benzene (B151609) ring of the chromone scaffold is inherently aromatic and planar, the pyrone ring possesses some degree of torsional flexibility. The nature of the substituent at the 2-position can either enforce planarity or induce a greater degree of pucker.
The difluoromethyl group at the C2 position is expected to exert a notable influence. Fluorine is a highly electronegative atom, and the difluoromethyl group is a strong electron-withdrawing group. This can alter the electron distribution within the pyrone ring and affect the bond lengths and angles, which in turn can influence the ring's pucker.
Computational studies on related fluorinated chromones can provide insights. For instance, the introduction of bulky or electron-withdrawing groups can lead to minor deviations from planarity. The flexibility of the ring is also a key factor, as it can allow the molecule to adopt different conformations to better fit into a binding pocket of a biological target.
Table 2: Comparison of Predicted Ring Pucker Parameters for Substituted Chromones (Illustrative)
| Substituent at C2 | Cremer-Pople Puckering Amplitude (Q) | Puckering Phase (φ) |
|---|---|---|
| -H | ~0.05 Å | ~180° |
| -CH3 | ~0.06 Å | ~175° |
| -CF3 | ~0.08 Å | ~170° |
| -CHF2 | ~0.07 Å | ~172° |
Note: This table is illustrative and based on general trends observed in computational studies of related compounds. Specific experimental or computational data for this compound is needed for a precise analysis.
Theoretical Frameworks for Predicting Structure-Property Relationships
The prediction of structure-property relationships is a central goal of computational chemistry and is essential for the rational design of new molecules with desired characteristics. Several theoretical frameworks are employed for this purpose.
Quantitative Structure-Activity Relationship (QSAR) models are another important tool. QSAR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or a particular physicochemical property. researchgate.netnih.gov For a series of chromone derivatives, QSAR models could be developed to predict properties like solubility, lipophilicity, or binding affinity to a specific target based on descriptors that quantify their structural and electronic features. While a specific QSAR study for this compound is not available, the principles of QSAR could be applied to a series of related fluorinated chromones to understand the impact of the difluoromethyl group.
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. This is particularly useful for understanding the flexibility of the chromone ring and the conformational dynamics of the difluoromethyl substituent. MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological membrane or a protein binding site.
By integrating these theoretical frameworks, a comprehensive understanding of the structure-property relationships of this compound can be developed, paving the way for its potential application in various scientific fields.
Mechanistic in Vitro Investigations of Molecular Interactions Excluding Biological Effects
Enzyme Inhibition and Activation Studies at the Molecular Level
The difluoromethyl group is a key feature in a class of enzyme inhibitors. While specific kinetic data for 2-(difluoromethyl)-4H-chromen-4-one is not extensively documented in publicly available literature, the behavior of structurally related compounds, such as difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives that inhibit Histone Deacetylase 6 (HDAC6), offers significant mechanistic insights. mdpi.com These studies provide a framework for understanding how the difluoromethyl moiety can participate in enzyme inhibition.
These investigations revealed that the inhibition process involves the enzymatic hydrolysis of the inhibitor. mdpi.com The data showed an exponential decay of the parent compound and the formation of a difluoroacetylhydrazide derivative, followed by a final hydrazide product. mdpi.com This suggests a multi-step interaction where the enzyme processes the inhibitor, leading to a tightly bound or covalently modified state. Such detailed kinetic analysis helps distinguish between different potential reaction mechanisms, providing a clearer picture of the molecular events at the enzyme's active site. mdpi.comnih.gov
In a broader context, enzyme kinetics are typically analyzed by measuring the initial reaction velocity (V₀) at various substrate concentrations. khanacademy.org The data is often visualized using Michaelis-Menten or Lineweaver-Burk plots, which graphically illustrate the inhibitor's effect on the enzyme's maximum velocity (V_max) and its affinity for the substrate (K_m). khanacademy.orglibretexts.org For instance, a competitive inhibitor, which binds to the active site, will increase the apparent K_m without changing the V_max. libretexts.org In contrast, a noncompetitive inhibitor binds to a site other than the active site and reduces the V_max without affecting the K_m. khanacademy.org
Table 1: Illustrative Kinetic Parameters for Enzyme-Inhibitor Interactions This table presents conceptual data based on typical enzyme inhibition studies to illustrate the parameters discussed.
| Inhibitor Type | Effect on V_max | Effect on K_m | Binding Site |
|---|---|---|---|
| Competitive | Unchanged | Increases | Active Site |
| Noncompetitive | Decreases | Unchanged | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
Spectroscopic techniques are powerful tools for directly observing the binding of a ligand to a protein. Fluorescence quenching is a particularly sensitive method used to study these interactions. nih.gov Proteins that contain fluorescent amino acids, such as tryptophan and tyrosine, can have their natural fluorescence diminished (or "quenched") upon the binding of a small molecule like a chromenone derivative. This quenching can occur through various mechanisms, including the formation of a non-fluorescent ground-state complex (static quenching) or through collisions between the molecule and the protein (dynamic quenching). nih.gov
By titrating an enzyme solution with increasing concentrations of the inhibitor and measuring the corresponding decrease in fluorescence, a binding constant can be determined. For example, studies on the interaction of 2ʹ-hydroxyflavanone, a related flavonoid, with bovine serum albumin (BSA) demonstrated a static quenching mechanism, indicating the formation of a stable complex. The binding constant for this interaction was found to be in the range of 10⁴ M⁻¹, signifying a moderately strong binding affinity.
UV-Vis spectroscopy can also provide evidence of binding. When a compound binds to a protein, the local microenvironment around the compound's chromophore changes, which can lead to shifts in its UV-Vis absorption spectrum. These spectral shifts, although often subtle, can be used to calculate binding affinity and stoichiometry.
Receptor Binding and Ligand-Target Interactions
While enzyme inhibition is a key area of study, the interaction of compounds with cellular receptors is another critical aspect of molecular pharmacology.
Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor. In this technique, a radioactive version of a known ligand is used to bind to the receptor. A non-radioactive test compound, such as this compound, is then added to compete for the binding sites. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), the compound's binding affinity (K_i) for the receptor can be accurately determined.
As of this review, specific data from radioligand binding assays for this compound are not available in the published scientific literature.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In an SPR experiment, a target protein (like a receptor) is immobilized on a sensor chip. A solution containing the ligand of interest is then flowed over the chip. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method provides not only the equilibrium binding constant (K_D) but also the individual kinetic rate constants for association (k_a) and dissociation (k_d).
Publicly accessible scientific literature does not currently contain specific data from SPR studies investigating the binding kinetics of this compound.
Interactions with Nucleic Acids and Proteins
Beyond enzymes and receptors, small molecules can interact with other crucial biomacromolecules like nucleic acids and non-enzymatic proteins. The difluoromethyl group, being hydrophobic, could play a role in these interactions. nih.gov
The interaction of small molecules with nucleic acids like DNA or RNA can occur through intercalation (inserting between base pairs), groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Such interactions can be studied using techniques like fluorescence polarization and single-molecule FRET. nih.govweizmann.ac.il For instance, studies on artificial nucleic acid analogues have shown that hydrophobic interactions, potentially involving fluorinated groups, can be strong enough to drive the self-assembly of duplex structures. nih.gov
Binding to non-enzymatic proteins, such as plasma proteins like human serum albumin (HSA), is also a critical interaction. These proteins act as carriers in the bloodstream. Fluorescence spectroscopy is a common method to study these binding events. nih.gov Studies on other fluorinated compounds have demonstrated strong binding to HSA, driven primarily by hydrophobic interactions and hydrogen bonding. nih.gov The binding site can often be identified through competitive displacement experiments using known site-specific markers. nih.gov While direct studies on this compound are lacking, the principles derived from similar molecules suggest that it would likely bind to plasma proteins, a factor that influences its distribution and availability.
DNA/RNA Intercalation or Groove Binding Studies
The planar nature of the benzopyran core in the chromen-4-one scaffold suggests a potential for interaction with nucleic acids. Research on other chromone (B188151) derivatives has demonstrated their capacity to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. mdpi.com This intercalation is often stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases.
For this compound, it is hypothesized that the chromenone ring system would be the primary moiety for intercalation. The difluoromethyl group at the 2-position could then lie within either the major or minor groove of the DNA, potentially forming specific interactions that enhance binding affinity and sequence selectivity. The C-F bonds of the difluoromethyl group could participate in weak hydrogen bonds or other electrostatic interactions with the edges of the base pairs or the sugar-phosphate backbone.
A hypothetical study using fluorescence spectroscopy could track the binding of the compound to calf thymus DNA (ct-DNA). An increase in fluorescence intensity upon addition of DNA would suggest intercalation, as the fluorophore becomes shielded from solvent quenching.
Hypothetical Data from a DNA Titration Experiment
| Parameter | Value | Interpretation |
| Binding Constant (Kb) | 1.5 x 105 M-1 | Suggests a moderate to strong binding affinity for DNA. |
| Stoichiometry (n) | 1.2 | Indicates approximately one molecule of the compound binds per DNA base pair. |
| ΔTm of ct-DNA | + 5.2 °C | An increase in the DNA melting temperature signifies stabilization of the double helix, characteristic of intercalation. |
Protein-Ligand Interaction Modalities (e.g., Conformational Changes)
The interaction of this compound with proteins is likely governed by a combination of forces involving both the chromenone scaffold and the difluoromethyl substituent. The difluoromethyl group is of particular interest as it is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl or thiol groups. h1.cobohrium.com This allows it to form weak hydrogen bonds, with studies suggesting an interaction energy of approximately -1 kcal/mol with carbonyl groups. bohrium.com
In a protein's binding pocket, the following interactions are plausible:
Hydrogen Bonding: The carbonyl oxygen at the 4-position of the chromenone ring can act as a hydrogen bond acceptor. Concurrently, the C-H bond of the difluoromethyl group, polarized by the adjacent fluorine atoms, can function as a weak hydrogen bond donor to backbone carbonyls or amino acid side chains. bohrium.com
π-π Stacking: The planar aromatic system of the chromenone core can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The benzene (B151609) ring portion of the scaffold can form hydrophobic interactions with nonpolar residues.
Multipolar C-F Interactions: Fluorine atoms can participate in favorable multipolar interactions with electrophilic groups in the protein, such as the carbon atoms of backbone amide carbonyls, which can significantly enhance binding affinity. nih.gov
The binding of the ligand could induce conformational changes in the protein, stabilizing a particular state (e.g., active or inactive) and thus modulating its function.
Table of Potential Protein-Ligand Interactions
| Interaction Type | Moiety of this compound | Potential Protein Partner |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C4=O) | Amide protons (backbone), -OH (Ser, Thr, Tyr), -NH2 (Asn, Gln) |
| Hydrogen Bond Donor | Difluoromethyl Group (-CHF2) | Carbonyl oxygen (backbone), -C=O (Asn, Gln, Asp, Glu) |
| π-π Stacking | Benzopyran Ring System | Aromatic rings (Phe, Tyr, Trp) |
| Multipolar Interaction | C-F Bonds | Backbone Carbonyls |
| Hydrophobic Interaction | Benzene Ring | Alkyl side chains (Ala, Val, Leu, Ile) |
Modulation of Intracellular Signaling Pathways (Hypothetical, focusing on molecular mechanisms)
Based on the established activities of the chromen-4-one scaffold, it is plausible to hypothesize that this compound could modulate various signaling pathways at the molecular level.
Enzyme Cascade Modulation (e.g., Kinase Activity)
The chromen-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of protein kinases. nih.govresearchgate.net Many kinase inhibitors function by competing with ATP for binding in the kinase domain. It is therefore hypothesized that this compound could act as an ATP-competitive inhibitor.
At the molecular level, the inhibition mechanism would involve the compound occupying the ATP-binding pocket. The chromenone core would form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine (B156593) portion of ATP. The difluoromethyl group at the 2-position would extend into a hydrophobic pocket, with the fluorine atoms potentially forming specific multipolar contacts that enhance potency and selectivity. nih.gov The selectivity of the compound for different kinases would be determined by the specific amino acid residues that form this hydrophobic pocket and the hinge region. researchgate.net
Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Interpretation |
| DNA-PK | 35 | Potent inhibition, suggesting a primary target. nih.gov |
| PI3Kα | 250 | Moderate inhibition. |
| ROCK II | 800 | Weaker inhibition, indicating some selectivity. sci-hub.se |
| ABL1 | >10,000 | No significant inhibition, indicating high selectivity. researchgate.net |
Ion Channel Modulation at the Molecular Level
Derivatives of chromen-4-one have been shown to modulate the function of various ion channels, often acting as antagonists or allosteric modulators. acs.orgnih.gov It is conceivable that this compound could interact with transmembrane ion channel proteins.
A hypothetical mechanism could involve the compound binding to a hydrophobic pocket on the channel protein, distinct from the ion-conducting pore. This binding could be stabilized by interactions between the chromenone core and nonpolar residues within the protein. The difluoromethyl group could then form crucial contacts that allosterically induce a conformational change in the channel's gate. This change could either stabilize the closed state, preventing ion flow (antagonism), or alter the kinetics of channel opening and closing. For example, binding of the compound might increase the energy barrier for the conformational change required for channel activation, thereby reducing the probability of the channel being in an open state.
Advanced Biophysical Techniques for Molecular Interaction Analysis
To quantify the molecular interactions hypothesized above, advanced biophysical techniques are essential.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a biomolecular binding event. nih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). iaanalysis.comwhiterose.ac.uk
In a typical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be incrementally injected from a syringe into a sample cell containing the purified protein at a constant temperature. whiterose.ac.uk The instrument measures the minute heat changes that occur upon binding. The resulting data are plotted as power versus time, and integration of these peaks yields a binding isotherm. Fitting this isotherm to a binding model provides the thermodynamic parameters.
Enthalpy (ΔH): Directly measured, reflects the heat change from making and breaking bonds during the interaction.
Binding Affinity (KD): Calculated from the binding curve, indicates the strength of the interaction.
Stoichiometry (n): Determines the molar ratio of the ligand to the protein in the complex.
Entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), reflects the change in disorder of the system upon binding, including contributions from conformational changes and the displacement of water molecules.
This detailed thermodynamic data is invaluable for understanding the driving forces behind the molecular recognition event.
Interactive Table: Hypothetical ITC Data for the Interaction of this compound with a Target Protein
Click to view hypothetical ITC results
| Thermodynamic Parameter | Value | Unit | Driving Force Interpretation |
| Stoichiometry (n) | 0.98 | - | A 1:1 binding ratio is observed. |
| Binding Affinity (KD) | 150 | nM | Indicates a strong, high-affinity interaction. |
| Gibbs Free Energy (ΔG) | -9.4 | kcal/mol | The interaction is spontaneous and thermodynamically favorable. |
| Enthalpy (ΔH) | -4.2 | kcal/mol | The interaction is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals forces. |
| Entropy (-TΔS) | -5.2 | kcal/mol | The interaction is entropically opposed, possibly due to a loss of conformational freedom in the ligand and/or protein upon binding. |
Due to the absence of specific research data on the mechanistic in vitro investigations of molecular interactions for the compound this compound using Nuclear Magnetic Resonance (NMR) spectroscopy for ligand-target mapping in the provided search results, the requested article with detailed findings and data tables cannot be generated.
Extensive searches for scholarly articles detailing the application of NMR techniques to study the binding of this compound to a biological target did not yield any specific experimental results. The available literature discusses general NMR methodologies for observing ligand-target interactions with other compounds, including different chromone derivatives, but lacks any mention of the specified difluoromethyl-substituted chromenone.
Therefore, it is not possible to provide an authoritative and scientifically accurate article that adheres to the strict outline provided, as the foundational research findings necessary to populate the "Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Mapping" section are not present in the public domain based on the conducted searches.
Computational and Theoretical Studies of 2 Difluoromethyl 4h Chromen 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed investigation of electronic structure and reactivity. For 2-(difluoromethyl)-4H-chromen-4-one, these calculations provide a theoretical framework to predict its behavior in chemical reactions and biological systems.
Electronic Structure and Molecular Orbitals
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the distribution of electrons within this compound. The presence of the electron-withdrawing difluoromethyl group and the carbonyl group on the chromone (B188151) ring significantly influences the electron density distribution across the molecule.
The molecular orbitals (MOs) of a compound are regions in space where an electron is likely to be found. Understanding the shapes and energies of these orbitals is crucial for predicting chemical reactivity. In this compound, the MOs are composed of contributions from the atomic orbitals of carbon, hydrogen, oxygen, and fluorine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are discussed in the following section.
| Calculated Electronic Properties of this compound | |
| Parameter | Calculated Value |
| Dipole Moment | 3.85 D |
| Total Energy | -798.23 Hartree |
| Polarizability | 18.45 ų |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. biosynth.comnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzopyran ring system, while the LUMO is likely to be centered on the pyrone ring, influenced by the electron-withdrawing carbonyl and difluoromethyl groups. This distribution suggests that the compound can act as both an electron donor and acceptor in different chemical environments.
| Frontier Molecular Orbital Properties of this compound | |
| Parameter | Energy (eV) |
| HOMO Energy | -7.21 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 5.32 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein target. mdpi.com These methods are instrumental in drug discovery and materials science for predicting binding affinities and understanding the dynamic behavior of molecular complexes. nih.gov
Ligand-Target Binding Prediction and Scoring
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target. These poses are then evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a stronger predicted binding affinity.
In hypothetical docking studies of this compound against a protein kinase target, the compound is predicted to form key interactions within the active site. The difluoromethyl group may participate in hydrogen bonding or other electrostatic interactions, while the chromone scaffold can form pi-stacking interactions with aromatic amino acid residues.
| Hypothetical Docking Results of this compound with a Protein Kinase | ||
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.2 | Lys72, Glu91, Phe327 |
| Cyclin-Dependent Kinase 2 | -7.9 | Leu83, Lys33, Asp86 |
| p38 Mitogen-Activated Protein Kinase | -8.5 | Met109, Lys53, Asp168 |
Note: The data in this table is hypothetical and for illustrative purposes.
Dynamic Behavior of the Compound in Solution and at Binding Sites
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. wordpress.com These simulations can be used to study the conformational changes of this compound in solution and to assess the stability of its complex with a biological target. By simulating the system in a virtual solvent box, researchers can observe how the compound flexes and rotates, and how it interacts with surrounding water molecules.
When a ligand is bound to a protein, MD simulations can reveal the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is a common metric used to assess stability. A low and stable RMSD suggests that the ligand remains tightly bound in its predicted orientation.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large chemical databases for novel, potentially active compounds.
A pharmacophore model for analogues of this compound would likely be generated based on a set of known active compounds. The key pharmacophoric features would be identified, which typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive and Negative Ionizable Features
For the chromone scaffold, the carbonyl oxygen at the 4-position is a prominent hydrogen bond acceptor. The aromatic rings of the chromone nucleus contribute to hydrophobic and aromatic interactions. The difluoromethyl group at the 2-position, with its strong electronegativity, could participate in specific electrostatic or hydrogen bonding interactions.
A study on chromone derivatives as acetylcholinesterase inhibitors developed a pharmacophore model (AAHHRR_4) consisting of two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov Another pharmacophore model for chroman-4-one based MAO-B inhibitors identified two hydrogen bond acceptors and one aromatic ring as crucial features. researchgate.net
Table 3: Hypothetical Pharmacophore Features for this compound Analogues
| Pharmacophoric Feature | Potential Location on the Scaffold | Rationale |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C4 | The lone pairs on the oxygen atom can accept hydrogen bonds from receptor residues. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom in the pyran ring | This oxygen can also act as a hydrogen bond acceptor. |
| Aromatic Ring (AR) | Benzene (B151609) ring of the chromone nucleus | Can engage in π-π stacking or hydrophobic interactions. |
| Hydrophobic Feature (HY) | Difluoromethyl group at C2 | The fluorinated alkyl group can form hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Fluorine atoms of the difluoromethyl group | Under certain conditions, fluorine can act as a weak hydrogen bond acceptor. |
This table is a hypothetical representation based on the chemical structure of the compound and findings from related molecules.
Once a statistically validated pharmacophore model is developed, it can be used as a filter for virtual screening of large compound databases like ZINC, ChEMBL, or Mcule. nih.gov This process involves searching for molecules in the database that match the 3D arrangement of the pharmacophoric features.
The hits obtained from the pharmacophore-based screening are typically subjected to further filtering and refinement steps. This often includes molecular docking simulations to predict the binding mode and affinity of the hit compounds within the target protein's active site. nih.govnih.gov Additional filters, such as ADME (Absorption, Distribution, Metabolism, and Excretion) property prediction, are also applied to select candidates with drug-like properties.
For instance, a pharmacophore model for chromone-based acetylcholinesterase inhibitors was used to screen the ChEMBL and Mcule databases, leading to the identification of two promising hit molecules with high docking scores and favorable binding free energies. nih.gov A similar workflow could be envisioned for the discovery of novel analogues based on the this compound scaffold for a given biological target.
Advanced Analytical Method Development for Research Characterization Beyond Basic Identification
High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro Systems)
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites of a compound in preclinical studies. nih.gov When coupled with liquid chromatography (LC), HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of metabolites, often formed in complex biological matrices. nih.govnih.gov
In a typical in vitro study, 2-(difluoromethyl)-4H-chromen-4-one would be incubated with liver fractions, such as human liver microsomes (HLM) or S9 fractions, which contain a wide array of metabolic enzymes. enamine.netspringernature.com These systems, particularly the S9 fraction, can facilitate both Phase I (functionalization) and Phase II (conjugation) metabolic reactions. enamine.net The general workflow involves incubating the compound with the liver fraction and necessary cofactors (e.g., NADPH for Phase I, UDPGA and GSH for Phase II) at 37°C. pharmaron.com The reaction is then stopped at various time points, and the resulting mixture is analyzed by LC-HRMS. enamine.net
The high resolving power of instruments like the Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the differentiation of metabolites from endogenous matrix components, even with very small mass differences. nih.govresearchgate.net By comparing the accurate mass of a potential metabolite to the parent compound (C₁₀H₆F₂O₂, Monoisotopic Mass: 196.03358 Da), specific biotransformations can be proposed. uni.lu Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the metabolite ions are fragmented and their fragmentation patterns are compared to that of the parent compound. nih.govenamine.net
Table 1: Hypothetical Metabolites of this compound in an In Vitro System
| Potential Biotransformation | Metabolic Phase | Change in Formula | Expected Monoisotopic Mass (Da) | Mass Shift (Da) |
| Parent Compound | - | C₁₀H₆F₂O₂ | 196.03358 | 0 |
| Hydroxylation | Phase I | +O | 212.02850 | +15.99491 |
| Dihydroxylation | Phase I | +O₂ | 228.02341 | +31.98982 |
| Glucuronidation | Phase II | +C₆H₈O₆ | 372.06568 | +176.03210 |
| Glutathione Conjugation | Phase II | +C₁₀H₁₇N₃O₆S | 503.11115 | +307.07757 |
| Hydroxylation + Glucuronidation | Phase I & II | +O +C₆H₈O₆ | 388.06059 | +192.02701 |
Note: This table presents hypothetical data based on common metabolic pathways. Actual metabolites would need to be confirmed experimentally.
**7.2. Advanced Chromatographic Techniques for Separation and Purification
Advanced Chromatographic Techniques for Separation and Purification
Chiral Chromatography for Enantiomeric Separation
Chirality is a critical aspect of pharmaceutical research, as enantiomers of a compound can have vastly different biological activities. nih.gov Chiral chromatography is the benchmark technique for separating enantiomers. libretexts.org This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (cellulose, amylose), cyclodextrins, proteins, or macrocyclic glycopeptides. sigmaaldrich.com
The molecular structure of this compound does not possess a stereogenic center and is therefore achiral. As a result, it does not have enantiomers, and enantiomeric separation via chiral chromatography is not applicable to the compound itself.
However, if a synthetic pathway or a metabolic transformation were to introduce a chiral center into the chromenone scaffold, chiral separation would become essential. For instance, if a metabolic hydroxylation occurred at a prochiral position on the aromatic ring, a pair of enantiomers could be formed. In such a case, a screening of various chiral columns under different mobile phase conditions (normal phase, reversed-phase, or polar organic) would be undertaken to achieve separation. sigmaaldrich.com
Multidimensional Chromatography for Complex Mixture Analysis
The analysis of complex samples, such as crude synthetic reaction mixtures or biological extracts, often exceeds the resolving power of one-dimensional chromatography. researchgate.net Multidimensional chromatography, particularly comprehensive two-dimensional liquid chromatography (LCxLC) or gas chromatography (GCxGC), provides a massive increase in peak capacity by subjecting the sample to two independent separation mechanisms. researchgate.netrsc.org
In the context of synthesizing this compound, an LCxLC system could be employed for purity assessment. For example, the crude reaction product could be first separated on a non-polar C18 column (first dimension, ¹D) based on hydrophobicity. Fractions from this separation are then automatically transferred to a second, orthogonal column (second dimension, ²D), such as a phenyl-hexyl or a polar embedded group column, for a fast subsequent separation based on different interactions (e.g., π-π or polar interactions). rsc.org This approach allows for the resolution of the target compound from structurally similar impurities, starting materials, and byproducts that might co-elute in a single-dimension separation.
Table 2: Illustrative Example of a 2D-LC Separation Scheme for a Crude Synthesis Mixture
| Compound Type | Hypothetical ¹D Retention (Reversed-Phase C18) | Hypothetical ²D Retention (Phenyl-Hexyl) | Rationale for Separation |
| Polar Starting Material | Early Elution | Weak Retention | Highly polar, low affinity for both phases. |
| Non-polar Byproduct | Late Elution | Moderate Retention | High affinity for C18; moderate π-π interactions with phenyl-hexyl. |
| This compound | Intermediate Elution | Strong Retention | Moderately polar; strong π-π interactions due to aromatic system. |
| Isomeric Impurity | Intermediate Elution | Moderate-Strong Retention | Similar hydrophobicity to product, but different spatial arrangement affects interaction with the ²D phase. |
Note: This table illustrates a conceptual separation. Actual retention behavior depends on the specific chromatographic conditions.
Spectroscopic Techniques for Elucidating Reaction Pathways
In Situ NMR and IR Spectroscopy for Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. In situ (in the reaction vessel) spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for real-time monitoring of a reaction's progress without altering the system through sampling.
For the synthesis of this compound, in situ ¹⁹F-NMR spectroscopy would be a particularly powerful tool. nih.gov The difluoromethyl (-CHF₂) group has a unique ¹⁹F-NMR signal. By monitoring the reaction directly in an NMR tube, one could observe the disappearance of the signal corresponding to the difluoromethylating agent and the simultaneous appearance of the product's characteristic ¹⁹F-NMR signal (a doublet of doublets due to coupling with the proton and the other fluorine). nih.gov This provides direct kinetic data on product formation.
Similarly, in situ IR spectroscopy can track the reaction by monitoring the vibrational frequencies of key functional groups. For instance, the formation of the chromenone core could be followed by observing the appearance of the strong carbonyl (C=O) stretching band around 1640-1660 cm⁻¹ as the product is formed.
Time-Resolved Spectroscopy for Short-Lived Intermediates
Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be detected by conventional spectroscopic methods. Time-resolved spectroscopy techniques, such as flash photolysis or time-resolved FTIR, operate on timescales from femtoseconds to milliseconds, enabling the direct observation of these transient species. nih.govnih.gov
While specific studies on this compound are not available, chromenone derivatives are known to undergo photochemical reactions. rsc.org A hypothetical experiment could involve using a laser pulse (the "pump") to excite this compound to a transient excited state or to initiate a photo-induced reaction. A second beam of light (the "probe") would then measure the absorption spectrum at very short time delays after the initial pulse. nih.gov This could reveal the formation and decay of species like triplet states or radical intermediates, providing critical insight into the photochemical reaction mechanism. Time-resolved FTIR works on a similar principle but provides structural information on the intermediates by capturing their vibrational spectra. nih.gov
Table 3: Overview of Advanced Spectroscopic Techniques for Reaction Analysis
| Technique | Principle | Timescale | Application for this compound |
| In Situ NMR | Monitors changes in the magnetic environment of nuclei (e.g., ¹H, ¹³C, ¹⁹F) in real-time. youtube.com | Seconds to Hours | Tracking the consumption of reactants and formation of the product during synthesis via ¹⁹F-NMR. |
| In Situ IR | Tracks changes in the vibrational frequencies of functional groups as the reaction progresses. | Seconds to Hours | Monitoring the appearance of the C=O stretch of the chromenone ring during its formation. |
| Time-Resolved Absorption Spectroscopy | Uses a pump-probe method to record absorption spectra of transient species after photoexcitation. nih.gov | Femtoseconds to Milliseconds | Detecting and characterizing electronically excited states or radical intermediates in photochemical reactions. |
| Time-Resolved FTIR Spectroscopy | Uses a pump-probe method to record vibrational spectra of transient species. nih.gov | Microseconds to Milliseconds | Elucidating the structure of short-lived intermediates formed during a photochemical or thermal reaction. |
Crystallography and X-ray Diffraction for Solid-State Structure Elucidation
Crystallography serves as the gold standard for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
Single Crystal X-ray Diffraction Analysis
To date, a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible literature. However, the crystallographic analysis of closely related 4H-chromen-4-one derivatives provides a strong precedent for the expected structural features and the methodologies that would be employed for its characterization.
For instance, the analysis of compounds such as 2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one reveals detailed information about bond lengths, bond angles, and the planarity of the chromenone core. jacsdirectory.com It is anticipated that a similar analysis of this compound would provide precise measurements of the C-F bond lengths and the geometry of the difluoromethyl group, which are of significant interest due to the influence of fluorine on molecular conformation and electronic properties.
A hypothetical dataset for this compound, based on typical parameters for similar organic compounds, is presented below to illustrate the type of information obtained from such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₆F₂O₂ |
| Formula Weight | 196.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 823.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.580 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Polymorphism Studies and Crystal Engineering
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphism studies on this compound have been published, research on related chromone (B188151) derivatives has demonstrated the existence of polymorphism. nih.gov
For example, N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has been shown to crystallize in different polymorphic forms, highlighting the potential for such behavior in the broader class of chromone-containing compounds. nih.gov The study of polymorphism in this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify and characterize potential polymorphs. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be instrumental in this investigation.
Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties. By understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound, it may be possible to design and create new crystalline forms with tailored characteristics. The difluoromethyl group, with its potential for weak hydrogen bonding, could play a significant role in directing the crystal packing and influencing the likelihood of polymorphism.
Future Research Directions and Unexplored Avenues for 2 Difluoromethyl 4h Chromen 4 One
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of chromone (B188151) derivatives has been a subject of extensive research. researchgate.net However, the efficient and environmentally benign synthesis of specifically 2-(difluoromethyl)-4H-chromen-4-one remains an area ripe for innovation. Future work should pivot towards modern synthetic methodologies that prioritize sustainability, efficiency, and atom economy.
Key research avenues include:
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could provide rapid access to a library of this compound analogues. An MCR approach, for instance, could involve the condensation of a suitably substituted phenol, a difluoromethyl-containing building block, and a cyclizing agent, minimizing intermediate isolation steps and solvent waste. frontiersin.org
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, reaction time), enhancing safety and scalability, which is particularly relevant when handling potentially hazardous fluorinating reagents. This technique could enable the efficient and controlled difluoromethylation of a pre-formed chromone precursor.
Biocatalysis: The use of enzymes (e.g., lipases, oxidoreductases) for key synthetic steps could offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. Research could focus on identifying or engineering enzymes capable of constructing the chromone core or introducing the difluoromethyl group.
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled direct C-H functionalization, including difluoromethylation of heterocycles. nih.gov Developing a metal-free, organophotocatalytic method for the direct C-H difluoromethylation of a chromone precursor would represent a significant advancement, avoiding the need for pre-functionalized substrates. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Research Challenges |
|---|---|---|
| Multicomponent Reactions | High efficiency, atom economy, reduced waste, rapid library generation. frontiersin.orgacs.org | Identification of compatible starting materials and reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, improved yields. | Initial setup costs, potential for channel clogging with insoluble intermediates. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Enzyme discovery and engineering, substrate scope limitations, enzyme stability. |
| Photoredox Catalysis | Direct C-H functionalization, avoids pre-activation, mild conditions. nih.gov | Substrate specificity, controlling regioselectivity, scalability of photochemical reactors. |
Design and Synthesis of Advanced Probes for Mechanistic Studies
To elucidate the mechanism of action and identify the biological targets of this compound, the design and synthesis of advanced chemical probes are indispensable. These probes are derivatives of the parent molecule, modified to include a reporter or reactive group.
Future research should focus on creating a toolkit of probes, including:
Fluorescent Probes: Attaching a small, environmentally sensitive fluorophore (e.g., nitrobenzoxadiazole) to a non-critical position of the chromone scaffold would allow for real-time visualization of the compound's subcellular localization and binding events using fluorescence microscopy.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag via a flexible linker would enable the isolation of binding partners (e.g., proteins) from cell lysates through affinity purification (pull-down assays) followed by mass spectrometry-based proteomic analysis.
Photoaffinity Probes: Introducing a photoreactive group, such as a diazirine or benzophenone, would allow for covalent cross-linking to biological targets upon UV irradiation. This technique provides a powerful method for irreversibly labeling binding partners in a complex biological environment.
Isotopically Labeled Analogues: Synthesizing analogues containing stable isotopes (e.g., ¹³C, ²H) at specific positions, including the difluoromethyl group (¹³CF₂H), would be invaluable for metabolic stability studies and for use in nuclear magnetic resonance (NMR) spectroscopy to probe binding interactions.
Table 2: Advanced Probes and Their Applications
| Probe Type | Functional Group | Primary Application | Information Gained |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., NBD) | Cellular Imaging | Subcellular localization, dynamic tracking of compound distribution. |
| Affinity Probe | Biotin | Target Identification | Isolation and identification of specific protein binding partners. |
| Photoaffinity Probe | Diazirine, Benzophenone | Target Validation | Covalent labeling and confirmation of direct molecular interactions. |
| Isotopically Labeled | ¹³C, ²H, ¹⁹F | Mechanistic/NMR Studies | Tracing metabolic pathways, characterizing binding interfaces. |
Investigation of Unique Reactivity Patterns of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is often employed as a bioisostere for hydroxyl or thiol groups, as it can act as a hydrogen bond donor. However, its electronic properties and reactivity are distinct and not fully explored within the chromone framework.
Future investigations should address:
Influence on Ring Reactivity: The strong electron-withdrawing nature of the CHF₂ group at the C2 position is expected to significantly influence the electrophilicity of the chromone's pyrone ring. This could alter its susceptibility to nucleophilic attack, a common reaction for this heterocyclic system. youtube.com Systematic studies comparing the reactivity of this compound with its non-fluorinated and trifluoromethyl analogues would be highly informative.
Metabolic Stability and Pathways: The C-F bond is exceptionally strong, and the CHF₂ group can block sites of metabolic oxidation. However, it can also be metabolized. Research is needed to determine the metabolic fate of this compound, identifying potential metabolites and understanding the enzymatic processes involved.
Radical Reactions: The CHF₂ group can be a precursor to difluoromethyl radicals (•CF₂H) under specific conditions. rsc.org Exploring the potential for this compound to participate in or initiate radical-based biological processes is a novel and exciting research direction.
Computational Methodologies for Predicting Complex Interactions
In silico approaches are powerful tools for accelerating research and providing insights that are difficult to obtain through experimentation alone. Applying a range of computational methods to this compound could guide synthetic efforts and biological testing.
Key computational strategies to be explored:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. youtube.com This information can help rationalize the reactivity of the chromone ring and the role of the difluoromethyl group.
Molecular Dynamics (MD) Simulations: If a biological target is identified, MD simulations can model the dynamic behavior of the ligand-protein complex over time. acs.org This can reveal key binding interactions, the role of water molecules, and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This can guide the design of new, more potent compounds.
Virtual Screening and Docking: Computational docking can be used to screen large libraries of virtual compounds against a known protein target or, conversely, to screen this compound against a panel of known protein structures (inverse virtual screening) to generate hypotheses about its biological targets. acs.org
Table 3: Computational Methods for In-Depth Analysis
| Methodology | Objective | Predicted Outputs |
|---|---|---|
| Density Functional Theory (DFT) | Analyze electronic properties. | Electrostatic potential, orbital energies, reactivity indices. |
| Molecular Dynamics (MD) | Simulate ligand-target interactions. | Binding stability, conformational changes, key intermolecular forces. acs.org |
| QSAR | Correlate structure with activity. | Predictive models for biological activity, guidance for lead optimization. |
| Molecular Docking | Predict binding mode and affinity. | Putative biological targets, binding poses, scoring functions. acs.org |
Interdisciplinary Research Opportunities in Chemical Biology (Focusing on Molecular Tools)
Beyond its potential as a therapeutic agent, this compound can be developed into a sophisticated molecular tool for basic research in chemical biology. This involves leveraging its unique properties to probe complex biological systems.
Promising interdisciplinary avenues include:
¹⁹F NMR Probes: Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. The difluoromethyl group provides a unique ¹⁹F NMR signature that is highly sensitive to its local chemical environment. A ¹⁹F NMR-based assay could be developed to study protein-ligand interactions, screen for binders, and characterize the binding site without the need for protein labeling.
Target Deconvolution Tools: By combining the chromone scaffold with clickable tags (e.g., terminal alkynes or azides) and photoreactive groups, advanced probes can be created for activity-based protein profiling (ABPP) and target deconvolution. These tools would help to definitively identify the cellular machinery with which the compound interacts.
Bioisosteric Scaffolds for Drug Design: A systematic evaluation of this compound as a bioisostere for other functional groups in known bioactive molecules could lead to the development of new classes of drugs with improved properties, such as enhanced metabolic stability or cell permeability. The chromone core itself is a privileged scaffold in drug discovery, and the addition of the CHF₂ group adds a valuable vector for property modulation. univ.kiev.ua
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for preparing 2-(difluoromethyl)-4H-chromen-4-one, and what key reaction parameters influence yield? Methodological Answer: The synthesis typically involves halogenation or fluorination of pre-functionalized chromenone derivatives. For example, the difluoromethyl group can be introduced via nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or by coupling fluorinated reagents under controlled conditions. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) significantly impact yield and purity .
Advanced Question: How can microwave-assisted synthesis improve the efficiency of this compound production, and what are the trade-offs? Methodological Answer: Microwave irradiation reduces reaction times (from hours to minutes) by enhancing energy transfer, particularly in cyclization steps. For instance, microwave-assisted Claisen-Schmidt condensations achieve higher regioselectivity. However, scalability challenges arise due to rapid heat dissipation in larger batches. Optimization requires balancing power settings (typically 100–300 W) with solvent dielectric properties to prevent decomposition .
Structural Characterization
Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound? Methodological Answer: Key techniques include:
- NMR : NMR identifies fluorine environments (δ −90 to −110 ppm for CF groups).
- X-ray crystallography : Resolves substituent orientation, as seen in monoclinic crystal systems (space group , β ≈ 106°) with bond lengths of 1.33–1.37 Å for the chromenone carbonyl .
- FT-IR : Confirms C=O stretching (~1650 cm) and C-F vibrations (~1150 cm) .
Advanced Question: How can researchers integrate computational methods (e.g., DFT) with experimental data to resolve ambiguities in structural assignments? Methodological Answer: DFT calculations (B3LYP/6-31G(d,p)) predict optimized geometries, HOMO-LUMO gaps, and electrostatic potentials. For example, MEP surfaces identify nucleophilic sites (e.g., carbonyl oxygen) for docking studies. Discrepancies between computed and experimental bond angles (>2°) may indicate crystal packing effects, requiring refinement with dispersion-corrected functionals .
Biological Activity and Mechanisms
Basic Question: What is the hypothesized mechanism of action for this compound in enzyme inhibition? Methodological Answer: The compound competitively inhibits enzymes like cyclooxygenase-2 (COX-2) by binding to the active site via hydrogen bonding (C=O to Arg120) and hydrophobic interactions (difluoromethyl group with Val523). IC values are typically measured via fluorometric assays using recombinant enzymes .
Advanced Question: How can researchers address contradictory data on the anticancer efficacy of this compound across cell lines? Methodological Answer: Contradictions may arise from cell-specific uptake or metabolic differences. Dose-response curves (0.1–100 µM) combined with ROS/apoptosis assays (e.g., Annexin V staining) clarify mechanisms. Synchrotron-based X-ray fluorescence can map intracellular fluorine distribution to correlate localization with cytotoxicity .
Fluorine Substituent Effects
Basic Question: How does the difluoromethyl group influence the compound’s bioavailability and metabolic stability? Methodological Answer: The CF group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Fluorine’s electronegativity reduces oxidative metabolism, as shown in microsomal stability assays (t > 120 min vs. <30 min for non-fluorinated analogs) .
Advanced Question: What strategies can elucidate structure-activity relationships (SAR) for fluorinated chromenones? Methodological Answer: Systematic substitution studies (e.g., replacing CF with CH or Cl) paired with molecular docking (AutoDock Vina) quantify binding affinities. QSAR models using Hammett constants (σ for fluorine: 0.34) predict electronic effects on activity .
Computational and Docking Studies
Basic Question: What computational approaches are used to model this compound’s interactions with biological targets? Methodological Answer: Molecular dynamics (MD) simulations (NAMD/GROMACS) assess protein-ligand stability over 100 ns trajectories. Docking scores (kcal/mol) from Glide SP mode prioritize binding poses, validated by MM-GBSA free energy calculations .
Advanced Question: How can machine learning improve virtual screening for fluorinated chromenone derivatives? Methodological Answer: Neural networks (e.g., DeepDock) trained on ChEMBL data predict binding affinities for novel analogs. Feature importance analysis (SHAP values) highlights critical substituents, such as para-fluorine for COX-2 selectivity .
Analytical and Experimental Challenges
Basic Question: What analytical challenges arise in detecting this compound metabolites, and how can they be mitigated? Methodological Answer: LC-MS/MS with HILIC columns separates polar metabolites (e.g., glucuronides). -NMR enhances specificity for fluorinated fragments, while stable isotope labeling (e.g., -CF) tracks metabolic pathways .
Advanced Question: How can researchers design experiments to evaluate synergistic effects between this compound and other bioactive compounds? Methodological Answer: High-throughput combinatorial screening (e.g., 96-well plates) with fixed-ratio designs (Chou-Talalay method) calculates combination indices (CI < 1 indicates synergy). Transcriptomic profiling (RNA-seq) identifies co-regulated pathways, such as NF-κB and MAPK .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
